![molecular formula C19H21N3OS B3816791 N-cyclohexyl-N-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3816791.png)
N-cyclohexyl-N-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide
Vue d'ensemble
Description
N-cyclohexyl-N-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are a group of drugs that target the JAK-STAT signaling pathway. This pathway plays a crucial role in the immune system, and JAK inhibitors have been shown to have potential therapeutic applications in a variety of diseases.
Mécanisme D'action
N-cyclohexyl-N-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide targets the JAK-STAT signaling pathway, which is involved in the regulation of immune responses. Specifically, N-cyclohexyl-N-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide inhibits the activity of JAK3, which is a key component of this pathway. By inhibiting JAK3, N-cyclohexyl-N-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide blocks the production of cytokines, which are proteins that play a crucial role in the immune response. This leads to a reduction in inflammation and immune system activity.
Biochemical and Physiological Effects:
N-cyclohexyl-N-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide has been shown to have potent anti-inflammatory and immunosuppressive effects in preclinical studies. Specifically, it has been shown to reduce the production of cytokines, including interleukin-2, interleukin-4, interleukin-6, interleukin-7, and interleukin-15. This leads to a reduction in T-cell activation and proliferation, which are key components of the immune response. Additionally, N-cyclohexyl-N-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide has been shown to reduce the production of antibodies, which are proteins that play a crucial role in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-N-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide has several advantages for use in lab experiments. It has been extensively studied and has a well-established mechanism of action, making it a reliable tool for studying the JAK-STAT signaling pathway. Additionally, it has been shown to have potent anti-inflammatory and immunosuppressive effects, making it a useful tool for studying the immune response. However, N-cyclohexyl-N-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide also has limitations. It has been shown to have off-target effects, which can complicate the interpretation of experimental results. Additionally, its use in lab experiments requires careful consideration of dosage and timing to ensure that the results are reliable and reproducible.
Orientations Futures
There are several future directions for research on N-cyclohexyl-N-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide. One area of interest is the development of more selective JAK inhibitors that target specific JAK isoforms. This could lead to more effective and safer treatments for diseases that involve dysregulation of the JAK-STAT signaling pathway. Additionally, there is interest in studying the long-term effects of JAK inhibitors on the immune system and other physiological systems. Finally, there is interest in exploring the potential therapeutic applications of JAK inhibitors in other diseases, such as cancer and autoimmune disorders.
Applications De Recherche Scientifique
N-cyclohexyl-N-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. In preclinical studies, N-cyclohexyl-N-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide has been shown to have potent anti-inflammatory and immunosuppressive effects, making it a promising candidate for the treatment of these diseases.
Propriétés
IUPAC Name |
N-cyclohexyl-N-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-21(15-10-6-3-7-11-15)18(23)17-13-24-19-20-16(12-22(17)19)14-8-4-2-5-9-14/h2,4-5,8-9,12-13,15H,3,6-7,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZAZVWYIFBFDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CSC3=NC(=CN23)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.